N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by:
- 1-Phenyl substituent at the triazole ring’s position 1.
- 5-(1H-pyrrol-1-yl) group at position 5, introducing a nitrogen-rich heterocyclic moiety.
Triazole carboxamides are widely studied for their diverse biological activities, including kinase inhibition and metabolic regulation .
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-29-18-11-10-16(19(14-18)30-2)15-23-21(28)20-22(26-12-6-7-13-26)27(25-24-20)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKRMMOPVYLQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxybenzyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the triazole family, characterized by the presence of a triazole ring and a carboxamide functional group. The synthesis typically involves the reaction of 1H-pyrrole derivatives with triazole precursors under specific conditions to yield the desired product. The general synthetic route can be summarized as follows:
- Formation of Triazole Ring : The initial step involves the cyclization of appropriate azides with alkynes.
- Substitution Reactions : Subsequent reactions introduce the dimethoxybenzyl and phenyl groups through nucleophilic substitutions.
- Carboxamide Formation : The final step involves the formation of the carboxamide by reacting the intermediate with an amine source.
Biological Activities
The biological activities of this compound have been evaluated in various studies. Key findings are summarized below:
Anticancer Activity
Research indicates that compounds in the triazole family exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound has shown cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells. A study reported an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells .
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HCT-116 | 6.2 | |
| MCF-7 (Breast) | 27.3 | |
| Jurkat (T-cell) | Not specified but exhibited morphological changes indicative of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Fungicidal Activity : In vitro tests against various fungi demonstrated promising antifungal activity, particularly against Candida species .
The mechanism underlying the biological activity of this compound is believed to involve:
- Induction of Apoptosis : The compound induces apoptosis in cancer cells through mitochondrial pathway activation, leading to DNA damage without direct DNA intercalation .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives:
- Case Study on Leukemia Cells : A derivative similar to this compound exhibited notable antiproliferative effects on leukemia cell lines such as K562 and HL60 .
- Clinical Relevance : Compounds with similar structures have entered preclinical trials for their potential use in treating resistant strains of cancer due to their unique mechanisms that bypass traditional resistance pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- Position 5 Substituents : The target compound’s pyrrole group contrasts with alkyl (ethyl, propyl) or aryl groups in analogs. Pyrrole’s electron-rich nature may enhance π-π stacking interactions in biological targets .
- Synthesis : Most analogs (e.g., ) use carbodiimide-mediated coupling (EDCI/HOBt) for amide bond formation, a robust method for carboxamide synthesis .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Notes:
Crystallographic and Computational Analysis
- SHELX Refinement : , and 5 highlight the use of SHELXL for crystallographic refinement. The target compound’s dimethoxybenzyl group may influence crystal packing via O-methoxy hydrogen bonds .
- Molecular Modeling : Substituent bulk (e.g., dimethoxybenzyl vs. benzyl) could be modeled to predict steric clashes in enzyme active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
